Phosphorous acid;2,4,6-tribromophenol
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Overview
Description
Phosphorous acid;2,4,6-tribromophenol is a compound that combines phosphorous acid with 2,4,6-tribromophenol. 2,4,6-Tribromophenol is a brominated derivative of phenol, commonly used as a fungicide, wood preservative, and an intermediate in the preparation of flame retardants . Phosphorous acid is a reducing agent and a precursor to other phosphorus compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Tribromophenol can be synthesized by the controlled reaction of elemental bromine with phenol . Another method involves the bromination of phenol using hydrogen peroxide and metal bromide in a sulfuric acid solution at 20-25°C .
Industrial Production Methods: The industrial production of 2,4,6-tribromophenol involves the bromination of phenol in a controlled environment. The process can be optimized to avoid the use of gaseous chlorine, which poses safety and environmental concerns .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tribromophenol undergoes various chemical reactions, including:
Substitution Reactions: It can react with sodium hydroxide to form the sodium salt, which is used as a fungicide and wood preservative.
Oxidation and Reduction Reactions: The compound can participate in redox reactions due to the presence of bromine atoms.
Common Reagents and Conditions:
Sodium Hydroxide: Used to form the sodium salt of 2,4,6-tribromophenol.
Hydrogen Peroxide and Metal Bromide: Used in the bromination process.
Major Products:
Sodium Salt of 2,4,6-Tribromophenol: Formed when reacted with sodium hydroxide.
2,4,6-Tribromoanisole: A microbial metabolite of 2,4,6-tribromophenol.
Scientific Research Applications
Chemistry: 2,4,6-Tribromophenol is used as an intermediate in the preparation of flame retardants, such as brominated epoxy resins .
Biology and Medicine: The compound is used in the synthesis of Xeroform, a bismuth salt dressing with antiseptic properties .
Industry: It is employed as a fungicide and wood preservative .
Mechanism of Action
The mechanism of action of 2,4,6-tribromophenol involves its interaction with microbial enzymes, leading to the formation of 2,4,6-tribromoanisole, which has a musty odor . The compound’s brominated structure allows it to act as a potent fungicide and preservative.
Comparison with Similar Compounds
- 2,4-Dibromophenol
- 2,6-Dibromophenol
- 2,4,6-Trichlorophenol
Uniqueness: 2,4,6-Tribromophenol is unique due to its high bromine content, which enhances its effectiveness as a fungicide and flame retardant intermediate .
Properties
CAS No. |
7046-65-3 |
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Molecular Formula |
C18H12Br9O6P |
Molecular Weight |
1074.4 g/mol |
IUPAC Name |
phosphorous acid;2,4,6-tribromophenol |
InChI |
InChI=1S/3C6H3Br3O.H3O3P/c3*7-3-1-4(8)6(10)5(9)2-3;1-4(2)3/h3*1-2,10H;1-3H |
InChI Key |
UWYSTVJWOYZSFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)Br.C1=C(C=C(C(=C1Br)O)Br)Br.C1=C(C=C(C(=C1Br)O)Br)Br.OP(O)O |
Origin of Product |
United States |
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